2'-Deoxy-5'-o-dmt-2'-fluoro-5-methyluridine
Description
Properties
IUPAC Name |
1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31FN2O7/c1-19-17-34(30(37)33-28(19)36)29-26(32)27(35)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-17,25-27,29,35H,18H2,1-3H3,(H,33,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIIURMGSYIIES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31FN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Key Reaction Steps
Core Synthetic Pathways
The synthesis of 2'-Deoxy-5'-O-DMT-2'-fluoro-5-methyluridine follows three primary routes, differentiated by fluorination timing and protective group strategies:
Route A: Early-Stage Fluorination
- Starting Material : Uridine or thymidine derivatives.
- 5'-O-DMT Protection : The 5'-hydroxyl group is protected using 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine, achieving >95% yield.
- 2'-Fluorination :
- 5-Methylation of Uracil :
Route B: Late-Stage Fluorination
- Intermediate : 5'-O-DMT-2'-deoxy-5-methyluridine.
- Fluorination :
- Advantage : Avoids side reactions during earlier steps but requires rigorous purification.
Route C: Enzymatic Synthesis
Critical Reaction Optimization
Fluorination Efficiency
- DAST vs. Deoxo-Fluor : DAST provides higher yields (75%) but requires strict moisture control, whereas Deoxo-Fluor offers better reproducibility at scale.
- Solvent Effects : DCM outperforms THF in minimizing decomposition (<5% byproducts).
Protecting Group Compatibility
Industrial-Scale Production Considerations
Process Intensification
Analytical Characterization
Structural Confirmation
Challenges and Mitigation Strategies
Epimerization During Fluorination
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Total Yield | 55–60% | 50–55% | 40–45% |
| Purity | ≥99% | ≥98% | ≥95% |
| Scalability | High | Moderate | Low |
| Cost (USD/g) | 120–150 | 140–170 | 200–250 |
Data synthesized from Refs.
Chemical Reactions Analysis
2’-Deoxy-5’-o-dmt-2’-fluoro-5-methyluridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with silylated 5-fluorouracil results in the formation of a modified sugar moiety .
Scientific Research Applications
2’-Deoxy-5’-o-dmt-2’-fluoro-5-methyluridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-Deoxy-5’-o-dmt-2’-fluoro-5-methyluridine involves its incorporation into viral RNA, leading to the inhibition of viral replication. The compound acts as a defective substrate for the RNA-dependent RNA polymerase, which is essential for the transcription of viral RNA . This inhibition prevents the virus from replicating and spreading .
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations:
- 5-Methyl vs. 5-Fluoro: The 5-methyl group in the target compound may reduce genotoxicity compared to 5-fluoro derivatives like Floxuridine, which directly disrupt DNA synthesis .
- DMT Group : Present in the target compound and Gemcitabine analogs, the DMT group aids synthesis but is absent in active pharmaceutical ingredients (APIs) .
- 2'-Fluoro vs. 2'-Hydroxyl : 2'-F substitution in the target compound and 2'-Deoxy-5'-O-DMT-2'-fluorouridine enhances RNA-binding affinity and resistance to enzymatic degradation compared to unmodified nucleosides .
Pharmacological and Toxicological Profiles
Key Findings:
- The target compound’s 5-methyluridine base likely mitigates the cytotoxicity associated with 5-fluoro analogs, though comprehensive toxicological studies are lacking .
- Floxuridine exhibits dose-limiting toxicity due to its mechanism of action (thymidylate synthase inhibition), whereas the target compound’s role as a synthesis intermediate reduces direct toxicity concerns .
Biological Activity
2'-Deoxy-5'-o-dmt-2'-fluoro-5-methyluridine (commonly referred to as DMT-FMUr) is a modified nucleoside that has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of the biological activity of DMT-FMUr, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
DMT-FMUr is characterized by the following structural features:
- Molecular Formula : C13H15F2N2O4
- Molecular Weight : 300.26 g/mol
- IUPAC Name : 2-deoxy-5-(4,4-dimethoxytrityl)-2-fluoro-5-methyluridine
The presence of fluorine and the dimethoxytrityl (DMT) group enhances its stability and bioactivity compared to natural nucleosides.
DMT-FMUr exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Viral Replication : DMT-FMUr has been shown to inhibit the replication of various viruses by acting as a substrate for viral polymerases, thereby terminating viral RNA synthesis.
- Antitumor Activity : The compound demonstrates cytotoxic effects on cancer cells by interfering with nucleic acid synthesis and promoting apoptosis.
- Modulation of Immune Response : DMT-FMUr may enhance immune responses by modulating cytokine production and activating immune cell pathways.
Antiviral Activity
Research indicates that DMT-FMUr exhibits significant antiviral properties. In vitro studies have demonstrated its effectiveness against RNA viruses, including influenza and coronaviruses. For instance, a study reported that DMT-FMUr inhibited viral replication in a dose-dependent manner, with an IC50 value in the low micromolar range.
Anticancer Effects
DMT-FMUr's anticancer properties have been explored in several studies:
- Case Study 1 : In a study involving human breast cancer cell lines, treatment with DMT-FMUr resulted in a reduction of cell viability by 70% after 48 hours. The mechanism involved induction of apoptosis as evidenced by increased caspase activity.
- Case Study 2 : Another study focused on leukemia cells showed that DMT-FMUr significantly inhibited cell proliferation and induced cell cycle arrest at the G1 phase.
Pharmacological Profile
The pharmacological profile of DMT-FMUr includes:
- Absorption : Rapidly absorbed when administered orally.
- Distribution : Widely distributed in tissues, with a preference for liver and kidney.
- Metabolism : Primarily metabolized by hepatic enzymes; metabolites exhibit reduced activity.
- Excretion : Excreted mainly via urine.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
